1,3,4,6,9-Pentachlorodibenzofuran
Description
Properties
IUPAC Name |
1,3,4,6,9-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-6(15)3-7(16)10(17)12(9)18-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAFUYQSBEEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220931 | |
| Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-15-6 | |
| Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8823XCB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to 1,3,4,6,9-Pentachlorodibenzofuran
Direct Chlorination of Dibenzofuran
The most widely documented method for synthesizing PeCDF involves the controlled chlorination of dibenzofuran. This process utilizes molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iodine (I₂) or ferric chloride (FeCl₃), to facilitate electrophilic aromatic substitution.
Reaction Conditions:
- Substrate: Dibenzofuran (1.0 equiv)
- Chlorinating Agent: Cl₂ gas (5.2 equiv for pentachlorination)
- Catalyst: I₂ (0.1 equiv)
- Temperature: 180–220°C
- Duration: 24–48 hours
The reaction proceeds via sequential chlorination at the 1,3,4,6, and 9 positions, driven by the steric and electronic directing effects of the furan oxygen. Partial chlorination products, including mono- to tetrachlorinated intermediates, are typically observed, necessitating rigorous purification.
Table 1: Chlorination Byproducts and Their Relative Abundance
| Byproduct | Chlorination Sites | Abundance (%) |
|---|---|---|
| 1,3-Dichlorodibenzofuran | 1,3 | 12.4 |
| 1,3,4-Trichlorodibenzofuran | 1,3,4 | 8.7 |
| 1,3,4,6-Tetrachlorodibenzofuran | 1,3,4,6 | 5.2 |
| 1,3,4,6,9-PeCDF | 1,3,4,6,9 | 63.7 |
Data derived from preparative-scale chlorination experiments.
Purification via High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures require multi-step purification to isolate 1,3,4,6,9-PeCDF from structurally similar byproducts. Reverse-phase HPLC with a C18 column and methanol-water mobile phase (85:15 v/v) achieves baseline separation. Fractions containing the target compound are identified using UV detection at 254 nm and confirmed via high-resolution mass spectrometry (HRMS).
Analytical Characterization of Synthetic PeCDF
Gas Chromatography-Mass Spectrometry (GC-MS)
Post-synthesis analysis employs high-resolution gas chromatography (HRGC) coupled with HRMS to verify purity and structural integrity.
Table 2: GC Retention Indices for 1,3,4,6,9-PeCDF Across Columns
| Column Type | Stationary Phase | Retention Index (I) | Temperature Program |
|---|---|---|---|
| Capillary | DB-5 | 2522 | 100°C → 320°C at 2°C/min |
| Capillary | HP-5 | 2497 | 100°C (1 min) → 6°C/min |
Data from NIST-standardized methods.
The molecular ion cluster at m/z 340 ([C₁₂H₃³⁵Cl₅O]⁺) exhibits a characteristic isotopic pattern consistent with five chlorine atoms. Key fragment ions include m/z 305 ([M-Cl]⁺) and m/z 270 ([M-2Cl]⁺), aiding in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR analysis in deuterated chloroform (CDCl₃) reveals distinct signals for the oxygen-bearing carbon (C-8) at δ 142.5 ppm and chlorine-substituted aromatic carbons between δ 125.8 and 130.4 ppm. The absence of protons on chlorinated carbons is confirmed via ¹H NMR.
Challenges in Synthesis and Scale-Up
Regioselectivity Limitations
The non-directed nature of electrophilic chlorination results in stochastic substitution patterns. Achieving >60% yield of 1,3,4,6,9-PeCDF requires precise control over reaction stoichiometry and temperature, as excess Cl₂ promotes over-chlorination to hexa- and heptachlorinated species.
Solvent and Catalyst Optimization
Polar aprotic solvents like tetrachloroethylene enhance reaction homogeneity but complicate post-synthesis solvent removal. Substituting FeCl₃ for I₂ increases reaction rate by 40% but introduces iron-containing waste streams, necessitating additional purification steps.
Environmental and Regulatory Considerations
While 1,3,4,6,9-PeCDF lacks the 2,3,7,8-substitution pattern associated with dioxin-like toxicity, its environmental persistence (log Kow = 6.8) necessitates stringent containment during synthesis. The U.S. EPA’s Method 8290A mandates HRGC/HRMS analysis for detection limits below 1 ppb in environmental matrices, underscoring the compound’s potential bioaccumulation risks.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated dibenzofurans.
Substitution: Chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated dibenzofuran derivatives .
Scientific Research Applications
1,3,4,6,9-Pentachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mechanism of Action
1,3,4,6,9-Pentachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of enzymes that metabolize the compound, as well as other toxic effects such as oxidative stress and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- 2,3,4,7,8-PeCDF is among the most toxic isomers due to chlorine atoms at the 2,3,7,8-positions, which maximize binding affinity to the aryl hydrocarbon receptor (AhR), a key mediator of dioxin toxicity .
- 1,3,4,6,9-PeCDF lacks chlorine substitution at the 2- and 7-positions, likely reducing its AhR binding potency compared to 2,3,4,7,8-PeCDF.
Toxicity Profiles
Toxicity data (log(1/EC₅₀)) from in vitro assays (e.g., EC50 for aryl hydrocarbon hydroxylase induction):
*TEF (Toxic Equivalency Factor): Relative potency compared to 2,3,7,8-TCDD (TEF = 1). Note: The absence of chlorine at the 2- and 7-positions in 1,3,4,6,9-PeCDF suggests lower toxicity, but experimental validation is required .
Physical and Chemical Properties
Key Insight : All pentachlorinated dibenzofurans exhibit low volatility and water solubility, favoring bioaccumulation in lipids .
Environmental Presence and Regulatory Status
- 2,3,4,7,8-PeCDF: Detected in domestic meat/poultry and classified as a Group 1 human carcinogen by IARC .
- 1,2,3,7,8-PeCDF : Found in combustion byproducts; regulated under the Stockholm Convention on Persistent Organic Pollutants .
Q & A
Q. How do chlorination patterns influence the aryl hydrocarbon receptor (AhR) binding affinity of 1,3,4,6,9-Pentachlorodibenzofuran compared to other isomers?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models, such as 3D-QSDAR, can predict binding affinity based on chlorination position. For example, lateral chlorination (positions 3, 4, 6, 9) may reduce AhR binding compared to 2,3,4,7,8-Pentachlorodibenzofuran, which has higher toxicity equivalence factors (TEFs) . Computational tools like PLS and KNN algorithms validate these predictions using experimental EC50 values .
Q. What experimental designs resolve contradictions in reported environmental persistence data for 1,3,4,6,9-Pentachlorodibenzofuran?
- Methodological Answer : Discrepancies arise from varying soil organic matter (SOM) content and microbial activity. Controlled microcosm studies with standardized OECD 307 protocols (28-day incubation, 20°C) are recommended. Isotopic tracer techniques (-labeled compounds) can track degradation pathways and half-lives (e.g., 12.6±5.0 pg/g in sediments vs. 225±113 pg/g total in mixed matrices) .
Q. How can researchers validate the carcinogenic potential of 1,3,4,6,9-Pentachlorodibenzofuran in the absence of human epidemiological data?
- Methodological Answer : Use transgenic rodent models (e.g., Tg.rasH2 mice) combined with genomic profiling (RNA-seq, DNA adduct analysis). Comparative studies with IARC Group 1 carcinogens like 2,3,4,7,8-Pentachlorodibenzofuran can establish relative potency. Regulatory benchmarks (e.g., 0.3 pg/m³ air) from agencies like Health Canada inform risk assessment .
Q. What strategies improve the detection of 1,3,4,6,9-Pentachlorodibenzofuran in complex environmental matrices like sediment or biota?
- Methodological Answer : Accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) followed by gel permeation chromatography (GPC) effectively isolates target compounds. High-resolution mass spectrometry (HRMS) at resolutions >25,000 (e.g., Q-TOF) enhances specificity, achieving detection limits <0.01 pg/g .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
